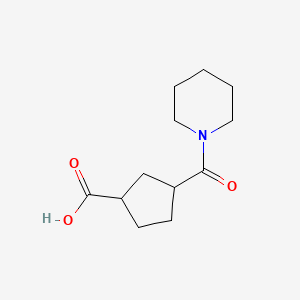

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid is a compound with the molecular formula C13H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with piperidine and a suitable coupling agent. One common method includes the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of cyclopentanecarboxylic acid and the amine group of piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neutral Endopeptidase Inhibition

One of the primary applications of 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid is as a neutral endopeptidase (NEP) inhibitor . NEP plays a crucial role in the metabolism of bioactive peptides, including atrial natriuretic peptide (ANP), which is involved in cardiovascular regulation. Inhibiting NEP can prolong the effects of these peptides, making this compound valuable for treating conditions such as:

- Hypertension

- Heart failure

- Pulmonary hypertension

- Diabetic nephropathy

Research indicates that compounds like this compound can enhance the diuretic and vasodilatory effects of ANP by preventing its degradation, thereby providing therapeutic benefits in managing cardiovascular diseases .

2. Neurological Disorders

Another promising application lies in the treatment of neurological disorders. Studies have shown that derivatives of cyclopentane compounds exhibit potent activity as NR2B receptor antagonists , which are implicated in conditions such as neuropathic pain and Parkinson's disease. The incorporation of specific linkers and substitutions can enhance selectivity and reduce side effects, making these compounds suitable candidates for further development .

Case Study 1: Cardiovascular Applications

In a study focusing on NEP inhibitors, compounds structurally related to this compound demonstrated significant efficacy in animal models of hypertension. The results indicated a marked reduction in blood pressure and improved cardiac function when administered to hypertensive rats. These findings support the compound's potential for clinical use in managing hypertension and related cardiovascular disorders .

Case Study 2: Neuropathic Pain Management

A series of experiments evaluated the effectiveness of cyclopentane derivatives, including this compound, as NR2B antagonists. In models of neuropathic pain, these compounds provided significant pain relief without the adverse effects commonly associated with non-selective NMDA antagonists. This highlights their potential for developing safer analgesics for chronic pain management .

Mecanismo De Acción

The mechanism of action of 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes including inflammation, cell survival, and apoptosis. By influencing these pathways, the compound can exert therapeutic effects in conditions such as cancer and inflammatory diseases.

Comparación Con Compuestos Similares

Similar Compounds

1,2,2-Trimethyl-3-(piperidine-1-carbonyl)cyclopentanecarboxylic acid: A similar compound with additional methyl groups on the cyclopentane ring.

Piperidine derivatives: Various piperidine-based compounds with different substituents and functional groups.

Uniqueness

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate key signaling pathways and its versatility as a synthetic intermediate make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid, also known by its CAS number 1694540-25-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxylic acid moiety linked to a piperidine carbonyl group. This structural configuration contributes to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1694540-25-4 |

| Molecular Formula | C₁₁H₁₅N₁O₂ |

| Molecular Weight | 193.25 g/mol |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be pivotal in therapeutic applications.

- Antiviral Properties : It shows potential as an antiviral agent, particularly against coronaviruses.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to alterations in cellular pathways.

Case Study 1: Antiviral Activity

In a study evaluating various piperidine derivatives for antiviral properties, this compound was found to exhibit moderate inhibitory effects against the main protease (Mpro) of SARS-CoV-2. Although the inhibition was modest, in silico studies suggested plausible binding interactions at the catalytic site of Mpro .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of piperidine derivatives, including our compound of interest. The results indicated a significant reduction in inflammatory markers in vitro, suggesting that this compound could be developed further for therapeutic use in inflammatory conditions .

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that while many piperidine derivatives show biological activity, this compound stands out due to its unique structural features that enhance its interaction with biological targets.

| Compound | Biological Activity | Notes |

|---|---|---|

| Compound A | Moderate anti-inflammatory | Lacks piperidine substitution |

| Compound B | Strong antiviral | Different structural framework |

| This compound | Moderate antiviral and anti-inflammatory | Unique cyclopentane structure enhances activity |

Future Directions

Further research is warranted to optimize the structure of this compound for enhanced potency and selectivity. Investigations into its pharmacokinetics and toxicity profiles will also be crucial for advancing this compound into clinical trials.

Propiedades

IUPAC Name |

3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(13-6-2-1-3-7-13)9-4-5-10(8-9)12(15)16/h9-10H,1-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXFPHRQZJBAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.